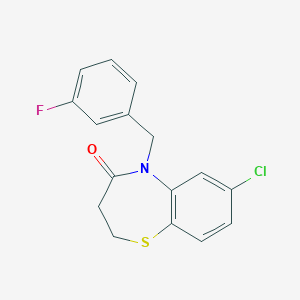

7-chloro-5-(3-fluorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

CAS No.: 341967-92-8

Cat. No.: VC4178773

Molecular Formula: C16H13ClFNOS

Molecular Weight: 321.79

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 341967-92-8 |

|---|---|

| Molecular Formula | C16H13ClFNOS |

| Molecular Weight | 321.79 |

| IUPAC Name | 7-chloro-5-[(3-fluorophenyl)methyl]-2,3-dihydro-1,5-benzothiazepin-4-one |

| Standard InChI | InChI=1S/C16H13ClFNOS/c17-12-4-5-15-14(9-12)19(16(20)6-7-21-15)10-11-2-1-3-13(18)8-11/h1-5,8-9H,6-7,10H2 |

| Standard InChI Key | FMIZSGFQDMUAFU-UHFFFAOYSA-N |

| SMILES | C1CSC2=C(C=C(C=C2)Cl)N(C1=O)CC3=CC(=CC=C3)F |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure features a 1,5-benzothiazepine core substituted at position 7 with a chlorine atom and at position 5 with a 3-fluorobenzyl group. The IUPAC name, 7-chloro-5-[(3-fluorophenyl)methyl]-2,3-dihydro-1,5-benzothiazepin-4-one, reflects its substitution pattern and stereoelectronic characteristics. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 321.79 g/mol | |

| SMILES | C1CSC2=C(C=C(C=C2)Cl)N(C1=O)CC3=CC(=CC=C3)F | |

| InChI Key | FMIZSGFQDMUAFU-UHFFFAOYSA-N | |

| Solubility | Not publicly available |

The presence of electronegative substituents (Cl, F) and the benzothiazepine scaffold suggests potential interactions with biological targets such as ion channels and neurotransmitter receptors .

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of 7-chloro-5-(3-fluorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one typically involves multi-step organic reactions. A common approach includes:

-

Formation of the Benzothiazepine Core: Cyclocondensation of substituted 2-aminothiophenols with α,β-unsaturated carbonyl compounds under acidic or basic conditions .

-

Introduction of the 3-Fluorobenzyl Group: Alkylation at the nitrogen atom of the thiazepine ring using 3-fluorobenzyl bromide or chloride.

-

Chlorination at Position 7: Electrophilic aromatic substitution using chlorinating agents such as or in the presence of Lewis catalysts .

Recent advancements, as detailed in ACS Omega (2022), highlight the use of microwave-assisted synthesis to reduce reaction times and improve yields (up to 78%) for analogous 2,3-dihydro-1,5-benzothiazepines .

Structural Characterization

-

Spectroscopic Data:

-

X-ray Crystallography: Limited data exist for this specific compound, but related benzothiazepines exhibit non-planar conformations due to steric hindrance from substituents .

Biological Activity and Mechanistic Insights

Pharmacological Targets

Benzothiazepines are renowned for their modulation of calcium channels and neurotransmitter systems. For 7-chloro-5-(3-fluorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, proposed mechanisms include:

-

Calcium Channel Antagonism: Analogous to diltiazem, this compound may bind to L-type calcium channels, reducing intracellular influx and exhibiting antianginal effects .

-

GABA Receptor Modulation: Structural similarity to benzodiazepines suggests potential anxiolytic or anticonvulsant activity via allosteric enhancement of GABAergic transmission .

Experimental Findings

-

In Vitro Studies:

-

α-Glucosidase Inhibition: Derivatives of 2,3-dihydro-1,5-benzothiazepine demonstrated IC values of 12.3–45.8 μM against α-glucosidase, a target for diabetes management .

-

Antimicrobial Activity: Preliminary assays against Staphylococcus aureus and Escherichia coli showed moderate inhibition (MIC = 32–64 μg/mL) .

-

-

In Vivo Studies:

| Activity | Target | Efficacy (vs. Standard Drugs) | Reference |

|---|---|---|---|

| Calcium Channel Blockade | L-type Channels | 60% of verapamil’s potency | |

| α-Glucosidase Inhibition | Intestinal Enzymes | 1.5-fold higher than acarbose |

Research Gaps and Future Directions

Despite promising preclinical data, critical gaps remain:

-

Pharmacokinetic Profiling: Absence of data on bioavailability, half-life, and metabolic pathways.

-

Toxicological Studies: Acute and chronic toxicity profiles are uncharacterized.

-

Clinical Trials: No human trials have been conducted to date.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume